molecular formula C13H21IN2O B13996732 Agn-PC-0nid69 CAS No. 60740-94-5

Agn-PC-0nid69

Katalognummer: B13996732
CAS-Nummer: 60740-94-5
Molekulargewicht: 348.22 g/mol
InChI-Schlüssel: SXVDPZHQAVXTNX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0nid69 is a synthetic compound hypothesized to belong to the arylboronic acid family, based on structural analogs described in the literature . Boronic acids are known for their roles in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors, making them valuable in drug development . Agn-PC-0nid69 is theorized to exhibit high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, properties common to low-molecular-weight boronic acids with balanced lipophilicity .

Eigenschaften

CAS-Nummer

60740-94-5

Molekularformel

C13H21IN2O

Molekulargewicht

348.22 g/mol

IUPAC-Name

1-methyl-N,N-di(propan-2-yl)pyridin-1-ium-3-carboxamide;iodide

InChI

InChI=1S/C13H21N2O.HI/c1-10(2)15(11(3)4)13(16)12-7-6-8-14(5)9-12;/h6-11H,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

SXVDPZHQAVXTNX-UHFFFAOYSA-M

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C1=C[N+](=CC=C1)C.[I-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nid69 involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the use of high-pressure conditions to facilitate the formation of the compound. For instance, the high-pressure phase diagram of nitrogen-rich Ag–N compounds has been studied, revealing stable and metastable phases that can be synthesized under specific conditions .

Industrial Production Methods: Industrial production of Agn-PC-0nid69 typically involves large-scale synthesis using advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE). These methods allow for the precise control of reaction conditions, ensuring the consistent production of high-purity Agn-PC-0nid69.

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-0nid69 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving Agn-PC-0nid69 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of Agn-PC-0nid69 depend on the specific reaction conditions and reagents used. For example, the oxidation of Agn-PC-0nid69 can lead to the formation of various oxidized derivatives, which may exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Agn-PC-0nid69 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other compounds and materials. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, Agn-PC-0nid69 is being investigated for its potential use in drug development and therapeutic applications. In industry, it is used in the production of advanced materials and nanotechnology applications .

Wirkmechanismus

The mechanism of action of Agn-PC-0nid69 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Table 1 compares Agn-PC-0nid69’s inferred properties with structurally related compounds:

Property Agn-PC-0nid69 (Inferred) (3-Bromo-5-chlorophenyl)boronic acid C6H5ClIN (CAS 63069-48-7) C9H8ClNO5 (CAS 101623-69-2)
Molecular Weight (g/mol) ~235–250 235.27 253.47 245.62
LogP (XLOGP3) 2.0–2.5 2.15 3.46 1.64
Solubility (mg/mL) 0.2–0.3 0.24 0.0209 0.15
BBB Permeability Yes Yes Yes No
CYP Inhibition None None CYP1A2, CYP2C9 None
Bioavailability Score 0.55 0.55 0.55 0.55

Key Observations :

  • Agn-PC-0nid69’s predicted solubility and LogP values align closely with (3-Bromo-5-chlorophenyl)boronic acid, suggesting similar pharmacokinetic profiles .
  • Unlike C6H5ClIN (CAS 63069-48-7), Agn-PC-0nid69 lacks CYP inhibition, reducing drug-drug interaction risks .

Pharmacological and Toxicological Profiles

  • GI Absorption : All compounds exhibit high GI absorption due to moderate LogP values (1.64–3.46) .
  • In contrast, CAS 101623-69-2 carries a warning for H302 (harmful if swallowed) .
  • Therapeutic Potential: Agn-PC-0nid69’s BBB permeability and lack of CYP inhibition make it a candidate for neurodegenerative disease therapeutics, unlike CAS 63069-48-7, which inhibits CYP enzymes critical for drug metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.